- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,

Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

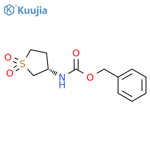

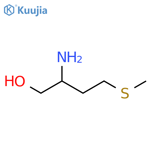

935455-28-0 structure

상품 이름:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

CAS 번호:935455-28-0

MF:C4H10ClNO2S

메가와트:171.6456990242

MDL:MFCD28952871

CID:2356444

PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)

- MGZQMSFXPSKBDY-WCCKRBBISA-N

- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride

- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride

- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)

- C12856

- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL

- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1

- EN300-7614021

- AKOS026675629

- PS-8682

- SCHEMBL1901330

- (3S)-1,1-dioxothiolan-3-amine;hydrochloride

- 935455-28-0

- CS-B0940

- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride

- HY-20629

- MFCD28952871

- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride

-

- MDL: MFCD28952871

- 인치: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1

- InChIKey: MGZQMSFXPSKBDY-WCCKRBBISA-N

- 미소: O=S1(CC[C@H](N)C1)=O.Cl

계산된 속성

- 정밀분자량: 171.0120774g/mol

- 동위원소 질량: 171.0120774g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 167

- 총 키 단위 수량: 2

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D962256-3g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 3g |

$2280 | 2024-08-03 | |

| eNovation Chemicals LLC | D962256-5g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 5g |

$2950 | 2024-08-03 | |

| Chemenu | CM324864-100mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 100mg |

$292 | 2024-07-19 | |

| Enamine | EN300-7614021-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.05g |

$168.0 | 2025-02-24 | |

| Enamine | EN300-7614021-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 10.0g |

$3131.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

¥8064.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D962256-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 1g |

$1350 | 2024-08-03 | |

| Enamine | EN300-7614021-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.25g |

$361.0 | 2025-02-24 | |

| Alichem | A169006120-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

$1350.00 | 2023-08-31 | |

| Enamine | EN300-7614021-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 1.0g |

$728.0 | 2025-02-24 |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

참조

합성 방법 2

반응 조건

참조

- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

참조

- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol

참조

- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

참조

- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,

합성 방법 6

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

참조

- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

참조

- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

참조

- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux

참조

- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,

합성 방법 10

반응 조건

1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

참조

- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

참조

- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride 관련 문헌

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) 관련 제품

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

순결:99%/99%

재다:250mg/1g

가격 ($):174.0/694.0